molecular formula C17H16N2O5 B325852 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate

4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate

Cat. No.: B325852
M. Wt: 328.32 g/mol
InChI Key: NVOVMWCDQMVLTF-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyphenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and upregulating the expression of cytoprotective genes such as NQO1 and HO-1. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenyl acetate: A natural antioxidant with similar biological activities.

    4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.

    Indole derivatives: Known for their diverse biological and clinical applications.

Uniqueness

4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H16N2O5/c1-11(20)24-15-8-3-12(9-16(15)23-2)10-18-19-17(22)13-4-6-14(21)7-5-13/h3-10,21H,1-2H3,(H,19,22)/b18-10+

InChI Key

NVOVMWCDQMVLTF-VCHYOVAHSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O)OC

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.